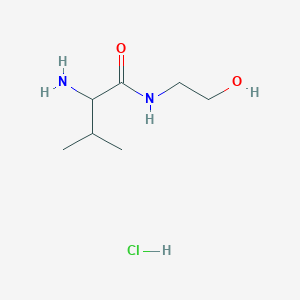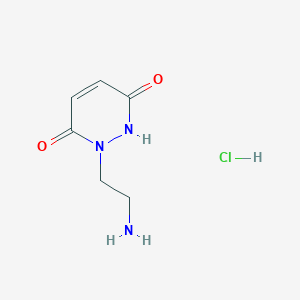
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride
Descripción general
Descripción
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride, also known as 2-Amino-3-methylbutanamide hydrochloride, is an organic compound used as a reagent in organic synthesis and research. It is a white solid substance with a molecular weight of 211.64 g/mol. It is soluble in water and alcohol, and is stable under normal storage conditions. 2-Amino-3-methylbutanamide hydrochloride has a wide range of applications in the field of scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Analytical chemists: may utilize this compound in the development of new chromatographic methods, where it could serve as a standard or a reagent. Its unique structure could help in the calibration of equipment or in the development of new analytical techniques, especially in mass spectrometry, where its distinct mass-to-charge ratio can be beneficial .
Life Science Research
In life sciences , this compound’s potential to act as a building block for more complex molecules makes it valuable. It could be used in molecular biology as a part of a buffer solution or as a reagent in assays that require a compound with specific reactive groups to facilitate or inhibit certain biochemical reactions .
Chromatography Applications
In chromatography , this compound could be used to modify the stationary phase or as a component of the mobile phase. Its properties might affect the retention time of analytes, thus helping in the separation of complex mixtures or in the purification of specific substances .
Neuroprotective Research
Given its structural features, researchers might explore its neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress, suggesting potential applications in the study of neurodegenerative diseases .
Antimicrobial Studies
Lastly, the compound could be investigated for its antimicrobial properties . Preliminary studies on related compounds suggest potential antibacterial and antifungal activities, which could lead to new treatments for infections .
Mecanismo De Acción
Target of Action
Similar compounds such as 2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds, such as midodrine, act as agonists at the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature .
Biochemical Pathways
Related compounds such as 2-aminothiazole derivatives have been found to inhibit multiple enzyme targets such as egfr/vgfer kinase .
Result of Action
Similar compounds such as midodrine have been found to cause a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Propiedades
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-5(2)6(8)7(11)9-3-4-10;/h5-6,10H,3-4,8H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSHORQLKDZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B1439851.png)



